N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-8-15(23-10-11)16(21)18-13-5-3-2-4-12(13)14-9-20-6-7-22-17(20)19-14/h2-5,8-10H,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIBKKWXCHEDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is known that compounds with similar structures, such as imidazothiazole derivatives, have been shown to undergo reactions leading to the formation of various products. More research is needed to elucidate the specific interactions of this compound with its targets.
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a combination of imidazo[2,1-b]thiazole and thiophene moieties, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 320.39 g/mol.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Anticancer Activity : Compounds containing imidazo[2,1-b]thiazole and thiophene derivatives have shown significant anticancer effects against various cell lines. For instance, derivatives have been reported to inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cells .
- Antimicrobial Properties : Some analogs demonstrate antimicrobial activity against both bacterial and fungal strains, indicating potential applications in treating infections .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as tyrosinase, which is involved in melanin production. This activity could have implications for skin-related conditions and cosmetic applications .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Binding Affinity : The unique arrangement of functional groups may enhance binding affinity to specific biological targets, such as receptors or enzymes involved in cancer progression or microbial resistance.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that compounds with thiophene rings can exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Efficacy : A study evaluated the compound's efficacy against multiple cancer cell lines, revealing IC50 values indicating potent antiproliferative effects. The mechanism was linked to apoptosis induction via caspase activation pathways .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency against these pathogens .
- Tyrosinase Inhibition Studies : Kinetic studies using mushroom tyrosinase revealed that the compound effectively inhibited enzyme activity at low concentrations, suggesting potential use in cosmetic formulations aimed at skin lightening or pigmentation disorders .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds structurally related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising cytotoxic effects against various cancer cell lines. One study reported that a related compound demonstrated an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, suggesting significant potential as an anticancer agent compared to traditional treatments like sorafenib (IC50 = 5.2 μM) .
Antitubercular Activity
The compound's derivatives have also been evaluated for their antitubercular activity. Research indicates that certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.03 μM. This selectivity suggests potential for developing targeted therapies for tuberculosis . The molecular docking studies conducted alongside these evaluations provide insights into the binding interactions of these compounds with the target proteins involved in Mtb metabolism .
Anti-inflammatory Properties
This compound and its analogs have been explored for anti-inflammatory effects. Research into methoxyphenyl thiazole carboxamide derivatives has shown their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The binding patterns of these compounds with COX enzymes were elucidated through molecular docking studies, indicating their potential as non-toxic COX inhibitors .
Mechanistic Insights and Molecular Docking Studies
Understanding the mechanisms of action for these compounds is critical for their development as therapeutic agents. Molecular docking studies have been employed to predict how these compounds interact with biological targets at the molecular level. For example, studies on imidazo[2,1-b]thiazole derivatives have provided insights into their binding affinities and interactions with specific proteins involved in disease pathways .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the efficacy of drug candidates. Research has focused on modifying the chemical structure of thiazole and imidazole derivatives to enhance their biological activity while minimizing toxicity. These modifications have led to the identification of more potent compounds with improved selectivity towards target cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table compares the target compound with key structural analogs, emphasizing molecular features and substituent variations:
Key Observations:
- Core Scaffold : All compounds share the dihydroimidazo[2,1-b]thiazole-phenyl backbone, critical for binding to enzymatic or cellular targets .
- Substituent Impact: The carboxamide substituent dictates specificity and potency. For example, SRT1720’s quinoxaline group enhances SIRT1 activation, while thiophene or benzamide derivatives may prioritize different targets .
- Electron-Withdrawing Groups : Fluorine (in pyrrole derivatives) or methyl groups (in thiophene/benzamide) influence solubility and metabolic stability .
SIRT1 Modulation: SRT1720 vs. Target Compound
- SRT1720: A well-characterized SIRT1 agonist with a quinoxaline-carboxamide group, shown to enhance deacetylation activity and improve metabolic parameters in preclinical models .
- However, the 4-methylthiophene substituent may alter binding affinity compared to SRT1720’s bulkier quinoxaline moiety .
Anti-Cancer Activity: Insights from Analogues
- Compounds with imidazothiazole-phenyl cores and heteroaromatic substituents (e.g., thiazolyl, quinoxalinyl) exhibit anti-cancer activity via kinase inhibition or apoptosis induction . For example, 1-(4-methylpiperazin-1-yl)isoquinolines with imidazothiazole groups showed efficacy against leukemia cell lines .
Q & A
Q. What synthetic methodologies are applicable for constructing the dihydroimidazo[2,1-b]thiazole core in this compound?
The dihydroimidazo[2,1-b]thiazole scaffold can be synthesized via cyclization reactions using precursors like substituted thiazoles and imidazoles. For example, iodine-mediated cyclization in dimethylformamide (DMF) with triethylamine as a base has been employed for analogous structures, yielding heterocyclic cores with high efficiency . Reaction conditions (e.g., reflux in acetonitrile or DMF) and catalysts (e.g., iodine) are critical for regioselectivity and yield optimization.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Comprehensive characterization involves:
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating potential .
- Antioxidant assays : DPPH radical scavenging (IC values) to assess free radical inhibition, with phenol-substituted analogs showing >90% activity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide structure-activity relationship (SAR) studies?
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial efficacy .
- Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using software like AutoDock Vina. For example, docking analogs of this compound into the active site of C. albicans CYP51 revealed hydrogen bonding with heme cofactors .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Dual refinement tools : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to handle twinned or high-resolution data. For ambiguous electron density, iterative refinement with Fourier maps and occupancy adjustments for disordered atoms are critical .
- Validation metrics : Cross-check R-factors (<5%), residual density peaks (<0.3 eÅ), and CIF validation reports to ensure structural accuracy .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
- Microsomal stability assays : Incubate with liver microsomes (human/mouse) to assess CYP450-mediated degradation. Compounds with t >60 min are prioritized.
- PK profiling : Administer IV/PO doses in rodents, with LC-MS/MS quantification of plasma and tissue concentrations. For analogs like Delamanid (a related nitroimidazole), lung-to-plasma ratios >10:1 were achieved via lipophilic substituent tuning .
Q. What experimental designs mitigate off-target effects in kinase inhibition studies?
- Selectivity panels : Screen against kinase families (e.g., PI3K, mTOR) using competitive binding assays (KINOMEscan). A compound with <30% inhibition at 1 µM against non-target kinases is considered selective.
- Cellular pathway analysis : Phosphoproteomics (e.g., SILAC) to map downstream signaling perturbations and validate target engagement .
Methodological Notes
- Synthetic protocols : Prioritize iodine-mediated cyclizations for heterocycle formation, as they are robust and scalable .
- Analytical validation : Combine NMR, HRMS, and HPLC for unambiguous structural confirmation .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, ascorbic acid for DPPH assays) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
